5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation. For instance, a Diels-Alder reaction between a pyridine derivative and a pyrrole derivative can be followed by oxidation using reagents like 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, cost, and environmental impact, potentially involving continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like m-CPBA.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: m-CPBA in CH₂Cl₂ is commonly used for oxidation reactions.
Substitution: Electrophilic substitution on the pyridine ring can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives and various substituted pyridine and pyrrole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and antimalarial agents.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its heterocyclic structure.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: This compound also features a pyridine ring and is known for its anti-fibrotic activities.
Thiazolo[4,5-b]pyridine: This compound has a fused pyridine-thiazole ring system and exhibits a broad spectrum of pharmacological activities.
Uniqueness
5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid: is unique due to its specific combination of pyridine and pyrrole rings, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile building block in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-pyridin-2-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6,12H,(H,13,14) |
InChI Key |
OFHZPVPCCSYBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
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